molecular formula C8H11BO3 B11917153 (3-Ethyl-4-hydroxyphenyl)boronic acid

(3-Ethyl-4-hydroxyphenyl)boronic acid

Cat. No.: B11917153
M. Wt: 165.98 g/mol
InChI Key: FUCKYGXSEBDTGO-UHFFFAOYSA-N
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Description

(3-Ethyl-4-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Ethyl-4-hydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to phenols or other oxygenated derivatives.

    Reduction: Formation of boron-containing reduced products.

    Substitution: Reactions with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethyl-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-4-hydroxyphenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Comparison with Similar Compounds

Uniqueness: (3-Ethyl-4-hydroxyphenyl)boronic acid is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and versatility in organic synthesis. This compound’s unique structure allows for specific interactions in chemical reactions, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(3-ethyl-4-hydroxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10-12H,2H2,1H3

InChI Key

FUCKYGXSEBDTGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)O)CC)(O)O

Origin of Product

United States

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